2-(4-nitro-1H-pyrazol-1-yl)pyridine
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Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that combines a pyridine ring with a pyrazole moiety
Chemical Structure: The compound’s chemical formula is CHNO.
Functional Groups: It contains a nitro group (NO) and a pyrazole ring (1H-pyrazol-1-yl) attached to the pyridine core.
Physical Properties: It appears as a solid and is sparingly soluble in water.
Preparation Methods
Several synthetic routes exist for preparing this compound. Here are some common methods:
Nitration of 2-(1H-pyrazol-1-yl)pyridine: Nitration of the parent compound yields 2-(4-nitro-1H-pyrazol-1-yl)pyridine. Nitric acid (HNO) is typically used as the nitrating agent.
Industrial Production: While industrial-scale production details may vary, the nitration process is often optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction conditions, products such as substituted derivatives or intermediates may form.
Scientific Research Applications
Medicine: Researchers explore its potential as an antimicrobial or antitumor agent due to its unique structure.
Chemistry: It serves as a building block for designing novel compounds.
Industry: Its applications extend to materials science and organic electronics.
Mechanism of Action
Targets: The compound may interact with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyridine and pyrazole features sets it apart.
Similar Compounds: Other related compounds include 2-(1H-pyrazol-1-yl)pyridine and 2-(3-nitro-1H-pyrazol-1-yl)pyridine
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11(6-7)8-3-1-2-4-9-8/h1-6H |
InChI Key |
ARAOPVBQHBNFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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